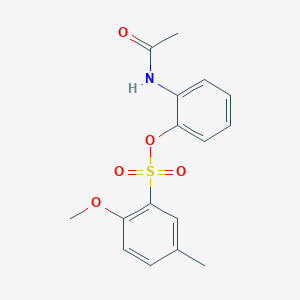

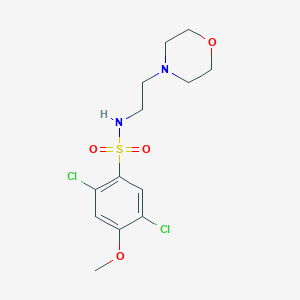

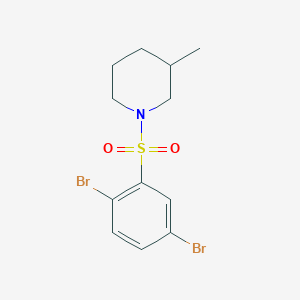

(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not available, in silico studies of similar sulfonyl piperazine-integrated triazole conjugates reveal that they possess drug-like properties .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. A related compound, (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE, has a density of 1.220±0.06 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación

Therapeutic Agents

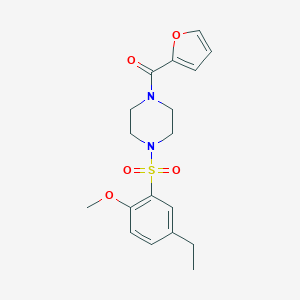

Researchers have synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone targeting therapeutic applications. These derivatives exhibited good enzyme inhibitory activity, with specific compounds showing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility as therapeutic agents. The synthesized molecules were active against almost all tested Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their suitability as therapeutic agents (G. Hussain et al., 2017).

Corrosion Inhibition

A novel organic compound, synthesized from (4-((5-Ethyl-2-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was investigated for its efficacy in preventing mild steel corrosion in an acidic medium. The compound demonstrated better inhibition efficiency on mild steel corrosion, indicating its potential as a mixed-type inhibitor in acidic conditions. The effectiveness of this compound in corrosion inhibition was further confirmed through electrochemical studies and SEM analysis, showcasing its utility in protecting metal surfaces from corrosion (P. Singaravelu & N. Bhadusha, 2022).

Alzheimer's Disease

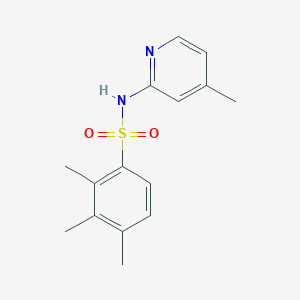

In a study exploring multifunctional amides for Alzheimer's disease, 2-furyl(1-piperazinyl)methanone was used as a precursor in the synthesis of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds were evaluated against acetyl and butyrylcholinesterase enzymes, with one showing significant activity, suggesting their potential application in developing new drugs for Alzheimer's disease (Mubashir Hassan et al., 2018).

Antimicrobial Activities

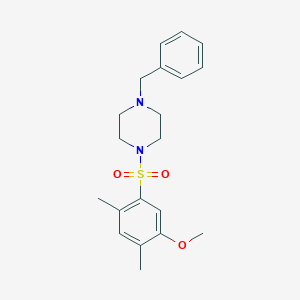

New derivatives of 1,2,4-triazole synthesized from the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides showed promising in vitro antibacterial and antifungal activities. Some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-3-14-6-7-15(24-2)17(13-14)26(22,23)20-10-8-19(9-11-20)18(21)16-5-4-12-25-16/h4-7,12-13H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHWAKOHDOIRJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)

![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)

![1-(3,4-Dichlorophenyl)-4-[(2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512858.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512866.png)